![molecular formula C14H16ClN5O B2995626 1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea CAS No. 1396686-28-4](/img/structure/B2995626.png)
1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea
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Description
1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea, also known as CDK 4/6 inhibitor, is a chemical compound that has shown promise in the field of cancer research. This compound is a selective inhibitor of cyclin-dependent kinase 4 and 6, which are enzymes that play a crucial role in cell cycle regulation. The inhibition of these enzymes has been shown to be effective in the treatment of various types of cancer.
Scientific Research Applications
Quadruple Hydrogen Bonding in Supramolecular Chemistry
Research into ureidopyrimidinones reveals their strong dimerization capabilities via quadruple hydrogen bonding, preorganizing molecules for dimerization with high constants. This characteristic makes them valuable for constructing supramolecular assemblies, demonstrating their utility in developing complex molecular structures through hydrogen bonding interactions (Beijer et al., 1998).
Synthesis and Spectroscopic Studies
The study of cyclic urea adducts with triphenyl-tin and -lead halides provides insights into their chemical properties and reactivity. This research sheds light on the potential applications of such compounds in materials science and coordination chemistry, highlighting their binding characteristics and the impact of ligand structure on their properties (Aitken & Onyszchuk, 1985).
Herbicidal Activity
Substituted phenyltetrahydropyrimidinones have been identified as chlorosis-inducing preemergence herbicides, acting by inhibiting carotenoid biosynthesis at the phytoene desaturase step. This application in agriculture illustrates the chemical's role in developing new herbicidal compounds, providing a basis for the design of more efficient and targeted agricultural chemicals (Babczinski et al., 1995).
Anticancer Agent Synthesis
Research into 1-aryl-3-(2-chloroethyl) ureas explores their synthesis and potential as anticancer agents. This underscores the broader pharmaceutical applications of similar chemical structures in developing novel therapies for cancer treatment, illustrating the compound's relevance in medicinal chemistry (Gaudreault et al., 1988).
Cytokinin-like Activity
Urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been shown to possess cytokinin-like activity, impacting plant morphogenesis. This application in plant biology suggests the potential for designing synthetic compounds to regulate plant growth and development, offering tools for agricultural biotechnology and research (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-9-11(15)5-4-6-12(9)19-14(21)18-10-7-16-13(17-8-10)20(2)3/h4-8H,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQALRAPJKHXOHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CN=C(N=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea |
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